
N-Desmethylclozapine
説明
ノルクロザピンは、N-デスメチルクロザピンとしても知られており、非定型抗精神病薬であるクロザピンの主要な活性代謝物です。主に統合失調症や統合失調感情障害の治療における可能性のある用途について調査されています。 ノルクロザピンは、非定型抗精神病薬の効果と認知機能の向上可能性を組み合わせた独自の薬理学的プロファイルを示しています .
作用機序
ノルクロザピンは、複数のメカニズムを通じてその効果を発揮します。
M1 ムスカリン作動薬: M1 ムスカリン受容体を刺激します。M1 ムスカリン受容体は、認知機能において重要な役割を果たしています。
5-HT2A 逆アゴニスト: ノルクロザピンは、5-HT2A 受容体において逆アゴニストとして作用し、抗精神病薬の効果に貢献しています。
D2 および D3 ドパミン部分アゴニスト: D2 および D3 ドパミン受容体において部分アゴニストを示します。D2 および D3 ドパミン受容体は、気分と行動の調節に関与しています.
生化学分析
Biochemical Properties
N-Desmethylclozapine interacts with various enzymes, proteins, and other biomolecules. It has been shown to act as a potent and efficacious agonist at the M1 and δ-opioid receptors . It also increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a weak partial agonist at D2/D3 receptors . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to D2/D3 receptors, acting as a weak partial agonist . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a major metabolite of clozapine, indicating that it is produced through the metabolic processes that break down clozapine .
準備方法
合成経路と反応条件: ノルクロザピンは、クロザピンの脱メチル化によって合成されます。 このプロセスは、クロザピンからメチル基を、一般的には三臭化ホウ素 (BBr3) などの脱メチル化剤を使用して、制御された条件下で除去することを含みます .
工業生産方法: 工業設定では、ノルクロザピンの生産にはクロザピンの大規模な脱メチル化が含まれます。 このプロセスは、高収率と純度を達成するように最適化されており、多くの場合、精製と品質管理のために高速液体クロマトグラフィー (HPLC) などの高度な技術を採用しています .
化学反応の分析
反応の種類: ノルクロザピンは、以下を含むさまざまな化学反応を起こします。
酸化: ノルクロザピンは酸化されて反応性中間体を生成することができます。
還元: 特定の条件下で還元されて異なる代謝物を生成することができます。
置換: ノルクロザピンは置換反応に関与することができ、その際、官能基が他の基に置き換えられます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素 (H2O2) や過マンガン酸カリウム (KMnO4) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: ハロゲンや求核剤などのさまざまな試薬が、制御された条件下で使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってヒドロキシル化された代謝物が生成される可能性があり、一方、還元によって脱メチル化された誘導体が生成される可能性があります .
4. 科学研究アプリケーション
ノルクロザピンには、いくつかの科学研究アプリケーションがあります。
化学: 液体クロマトグラフィータンデム質量分析 (LC-MS/MS) などの定量法の開発における、分析化学における基準化合物として使用されます.
生物学: ノルクロザピンは、神経伝達物質受容体との相互作用など、さまざまな生物学的経路に対する効果について研究されています。
科学的研究の応用
Receptor Interactions
NDMC exhibits a complex pharmacological profile, interacting with various neurotransmitter systems:
- Muscarinic Receptors : NDMC is a potent partial agonist at M1 muscarinic receptors, which are implicated in cognitive functions. Studies have shown that NDMC can enhance dopamine and acetylcholine release in the medial prefrontal cortex, suggesting a role in improving cognitive deficits associated with schizophrenia .
- NMDA Receptors : It has been demonstrated that NDMC can potentiate NMDA receptor currents in hippocampal neurons, indicating its involvement in modulating glutamatergic neurotransmission. This action may be beneficial in addressing the hypofunction of NMDA receptors observed in psychotic disorders .
- Dopamine Receptors : NDMC binds to dopamine D1 and D2 receptors, albeit with lower affinity compared to clozapine. Its unique receptor binding profile may contribute to its efficacy in treating psychotic symptoms without the weight gain commonly associated with other antipsychotics .
Clinical Implications
Research indicates that higher plasma levels of NDMC correlate with clinical improvements in patients treated with clozapine. This suggests that NDMC may play a crucial role in the therapeutic effects of clozapine, particularly regarding cognitive enhancement and symptom management .
Cognitive Enhancement
A study conducted using microdialysis in freely moving rats demonstrated that NDMC significantly increased dopamine and acetylcholine release in the medial prefrontal cortex at specific doses. This effect was blocked by M1 antagonists, confirming the role of M1 receptor activation in cognitive improvement .
Antipsychotic Efficacy
In comparative studies, NDMC has shown potential as an antipsychotic agent due to its unique receptor activity profile. While clozapine primarily acts as an antagonist at M1 receptors, NDMC's partial agonist activity may provide a more favorable side effect profile and improved efficacy for cognitive deficits in schizophrenia .
Summary of Key Findings
Property | This compound | Clozapine |
---|---|---|
Muscarinic Activity | Potent M1 agonist | M1 antagonist |
NMDA Modulation | Potentiates NMDA receptor currents | Limited direct effects on NMDA receptors |
Dopamine Receptor Binding | Binds to D1 and D2 receptors | Higher affinity for D2 receptors |
Clinical Correlation | Higher plasma levels correlate with improvements | Efficacy linked to overall clozapine levels |
類似化合物との比較
ノルクロザピンは、クロザピンなどの他の類似化合物と比較されます。
クロザピン: ノルクロザピンが由来する親化合物です。クロザピンは、広範な受容体結合プロファイルを持つ、よく知られた非定型抗精神病薬です。
オランザピン: 作用機序が似ていますが、薬物動態が異なる、別の非定型抗精神病薬です。
クエチアピン: 受容体結合プロファイルと治療上の用途が異なる、非定型抗精神病薬です。
独自性: ノルクロザピンは、M1 ムスカリン作動薬、5-HT2A 逆アゴニスト、および D2 および D3 ドパミン受容体における部分アゴニストの組み合わせにより、独自のものです。 この独自の薬理学的プロファイルは、認知機能の向上可能性と抗精神病薬の効果に貢献しています .
生物活性
N-Desmethylclozapine (NDMC) is a significant metabolite of clozapine, an atypical antipsychotic widely used in the treatment of schizophrenia. This article explores NDMC's biological activity, focusing on its pharmacological properties, receptor interactions, and potential therapeutic implications.
Pharmacological Properties
NDMC exhibits unique pharmacological characteristics that differentiate it from its parent compound, clozapine. Notably, it acts as a potent allosteric agonist at muscarinic M1 receptors and has been shown to enhance NMDA receptor currents in hippocampal neurons. Table 1 summarizes key pharmacological properties of NDMC.
Property | Value |
---|---|
M1 Receptor Affinity (IC50) | 55 nM |
M1 Receptor Agonist Efficacy | EC50 115 nM (50% of ACh response) |
Effect on NMDA Receptors | Potentiates currents by 53% at 100 nM |
Dopamine Release Enhancement | Significant at doses of 10 and 20 mg/kg |
Acetylcholine Release | Increased in medial prefrontal cortex (mPFC) |
Muscarinic Receptor Interaction
NDMC preferentially binds to M1 muscarinic receptors, demonstrating a higher potency compared to clozapine, which acts primarily as an antagonist at these sites. This agonistic action is believed to contribute to the cognitive-enhancing effects observed with NDMC. Studies have shown that NDMC can significantly increase dopamine (DA) and acetylcholine (ACh) release in the mPFC, which is critical for cognitive functions impaired in schizophrenia .
NMDA Receptor Modulation
The ability of NDMC to potentiate NMDA receptor activity is particularly noteworthy. In electrophysiological studies using hippocampal slices, NDMC was found to enhance NMDA receptor currents significantly, suggesting a dual mechanism involving both cholinergic and glutamatergic neurotransmission . This modulation may counteract the NMDA receptor hypofunction associated with psychotic disorders.
Case Studies and Clinical Implications
Clinical observations indicate that NDMC may play a role in the therapeutic effects of clozapine. For instance, postmortem studies have shown decreased M1 receptor binding in patients with schizophrenia, correlating with cognitive deficits . Furthermore, NDMC's unique profile—free from catalepsy and prolactin elevation—suggests its potential as an adjunctive treatment alongside traditional antipsychotics.
Research Findings
A study by Weiner et al. (2004) demonstrated that NDMC significantly increased Fos protein expression in brain regions associated with mood and cognition, paralleling the effects of clozapine itself . This suggests that NDMC not only retains biological activity but may also enhance the clinical efficacy of clozapine.
特性
IUPAC Name |
3-chloro-6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOSTQEZICQQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042616 | |
Record name | N-Desmethylclozapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ACP-104 combines M1 muscarinic agonism, 5-HT2A inverse agonism, and D2 and D3 dopamine partial agonism in a single compound. ACP-104 uniquely stimulates brain cells known as M1 muscarinic receptors that play an important role in cognition. ACP-104 is a partial-agonist that causes weak activation of dopamine D2 and D3 receptors. These partial agonist properties of ACP-104 may lead to less motoric side effects than seen with most other antipsychotic drugs. | |
Record name | Norclozapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
6104-71-8 | |
Record name | N-Desmethylclozapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6104-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norclozapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norclozapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Desmethylclozapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clozapine, normethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORCLOZAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9001LWY8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。